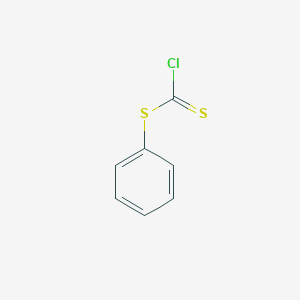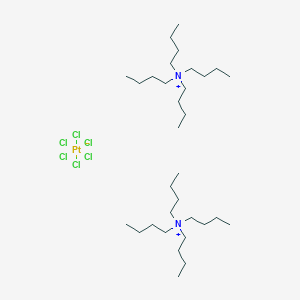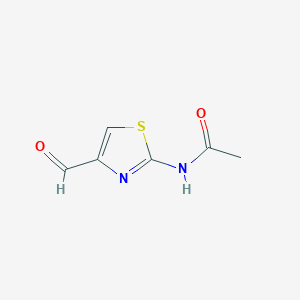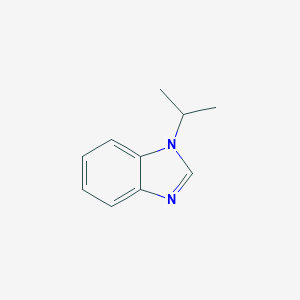
Phenylchlordithioformiat
Übersicht
Beschreibung
Phenyl chlorodithioformate is an organosulfur compound with the chemical formula ClCS₂C₆H₅. It is a derivative of dithioformic acid and is characterized by the presence of a phenyl group attached to the dithioformate moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
Phenyl chlorodithioformate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce thiocarbonyl groups.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
Target of Action
Phenyl chlorodithioformate is primarily used in the synthesis of other chemical compounds. Its primary targets are often organic molecules that contain unprotected hydroxyl groups . These molecules can react with phenyl chlorodithioformate to form new compounds with different properties .
Mode of Action
Phenyl chlorodithioformate interacts with its targets through a process known as esterification . In this process, an alcohol (the hydroxyl-containing molecule) reacts with phenyl chlorodithioformate to produce a new compound and a molecule of water . This reaction is facilitated by the presence of a catalyst .
Biochemical Pathways
The exact biochemical pathways affected by phenyl chlorodithioformate depend on the specific molecules it is reacting with. It is known to be involved in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . These compounds can have various applications in different biochemical pathways.
Pharmacokinetics
Like all chemicals, these properties would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the conditions under which it is stored and used .
Result of Action
The result of phenyl chlorodithioformate’s action is the formation of new compounds. For example, it can react with partially protected disaccharides to produce carbohydrate xanthates that contain an O-[(arylthio)thiocarbonyl] group . These new compounds can have a variety of properties and potential applications, depending on their specific structures .
Action Environment
The action, efficacy, and stability of phenyl chlorodithioformate can be influenced by various environmental factors. For example, the reaction it catalyzes is sensitive to the presence of water, as water is a product of the reaction . Therefore, the reaction must be carried out under anhydrous (water-free) conditions . Additionally, the reaction is typically carried out at elevated temperatures . The compound should be stored under inert gas at a temperature of 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
Phenyl chlorodithioformate plays a significant role in biochemical reactions, particularly in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . It interacts with various enzymes and proteins, facilitating the formation of these compounds. The nature of these interactions involves the formation of covalent bonds between phenyl chlorodithioformate and the target molecules, leading to the desired chemical transformations.
Cellular Effects
Phenyl chlorodithioformate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions. Additionally, phenyl chlorodithioformate can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of phenyl chlorodithioformate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, as well as alterations in the activity of various signaling pathways. The solvolysis reaction of phenyl chlorodithioformate has been studied, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl chlorodithioformate can change over time. The compound’s stability and degradation are important factors to consider. Phenyl chlorodithioformate is known to be sensitive to moisture and should be stored under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of phenyl chlorodithioformate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain dosage levels . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the desired biochemical outcomes.
Metabolic Pathways
Phenyl chlorodithioformate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can participate in the synthesis and degradation of other chemical compounds, thereby playing a role in the overall metabolic network within the cell .
Transport and Distribution
Within cells and tissues, phenyl chlorodithioformate is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
Phenyl chlorodithioformate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of phenyl chlorodithioformate can influence its activity and function, as it may interact with different biomolecules depending on its location .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl chlorodithioformate can be synthesized through the reaction of phenol with thiophosgene in the presence of a base. The reaction typically proceeds as follows:
C6H5OH+CSCl2→C6H5OCSCl+HCl
In this reaction, phenol reacts with thiophosgene to form phenyl chlorodithioformate and hydrochloric acid as a byproduct .
Industrial Production Methods: Industrial production of phenyl chlorodithioformate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl chlorodithioformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding dithiocarbamates and dithiocarbonates.
Solvolysis Reactions: It undergoes solvolysis in the presence of solvents like water and alcohols, leading to the formation of phenyl dithiocarbonates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with phenyl chlorodithioformate.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
Dithiocarbamates: Formed when phenyl chlorodithioformate reacts with amines.
Dithiocarbonates: Formed when it reacts with alcohols.
Vergleich Mit ähnlichen Verbindungen
Phenyl chlorodithioformate can be compared with other similar compounds such as:
Phenyl chloroformate (ClCOOC₆H₅): Reacts via an addition-elimination pathway in solvolysis reactions.
Phenyl chlorothioformate (ClCOSC₆H₅): Reacts at similar rates as phenyl chlorodithioformate but follows different mechanistic pathways depending on the solvent.
Phenyl chlorothionoformate (ClCSOC₆H₅): Exhibits similar reactivity but with a preference for ionization mechanisms in certain solvents.
These comparisons highlight the unique reactivity and applications of phenyl chlorodithioformate in various chemical processes.
Eigenschaften
IUPAC Name |
phenyl chloromethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIHCWFFNGQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343845 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16911-89-0 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Chlorodithioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)








